Dexamethasone 21-Propionate

Descripción general

Descripción

Dexamethasone 21-Propionate (Dex) is a synthetic glucocorticoid with potent anti-inflammatory and immunosuppressive properties. It is widely used in clinical settings to treat various conditions, including allergic reactions, asthma, and as part of cancer therapy to manage side effects. Dex has been shown to influence a range of cellular processes, such as gene expression, cell proliferation, and apoptosis, across different cell types and tissues .

Synthesis Analysis

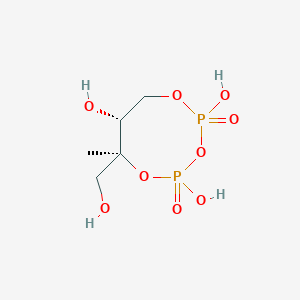

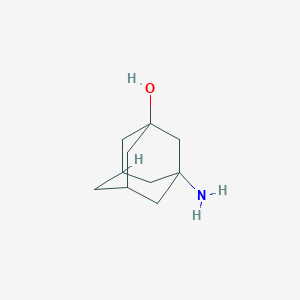

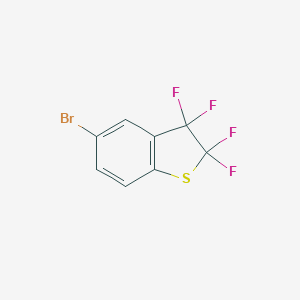

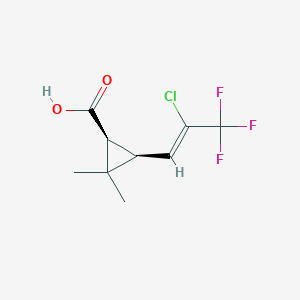

The synthesis of dexamethasone conjugates, including dexamethasone 21-Propionate, involves various chemical methods. Techniques such as carbodiimide chemistry, solid-phase synthesis, reversible addition fragmentation-chain transfer polymerization, click reactions, and 2-iminothiolane chemistry have been employed to create targeted systems for controlled release . Dexamethasone 21-sulfate sodium (DS) has been synthesized as a colon-specific prodrug of dexamethasone, demonstrating the potential for targeted drug delivery .

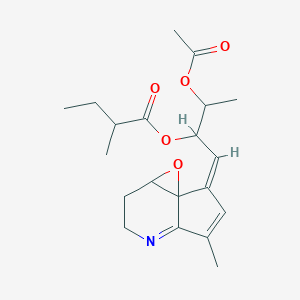

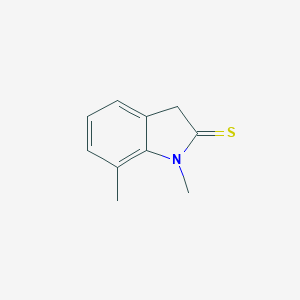

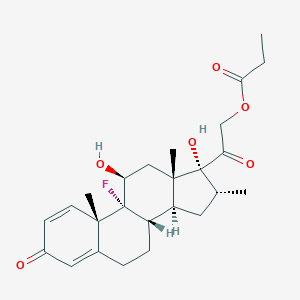

Molecular Structure Analysis

The molecular structure of Dex is characterized by the presence of a glucocorticoid receptor-binding domain, which allows it to exert its effects within the target cells. The introduction of a sulfate group to dexamethasone, as in the case of DS, significantly alters its partition coefficient, indicating a change in its lipophilicity and potentially its cellular uptake and distribution .

Chemical Reactions Analysis

Dex interacts with various cellular components, affecting processes like gene transcription and protein synthesis. For instance, it has been shown to increase alpha-fetoprotein gene transcription in rat hepatoma cells and affect phosphatidylinositol synthesis and degradation in human embryonic cells . The stability of Dex against bioinactivation in the presence of cecal contents is also a desirable property for the development of colon-specific prodrugs .

Physical and Chemical Properties Analysis

Dex's physical and chemical properties are crucial for its biological activity and therapeutic effects. Its anti-inflammatory properties are utilized to normalize the tumor microenvironment, which can enhance the delivery and efficacy of other therapeutic agents, such as nanocarriers loaded with cisplatin . The stability of Dex in various pH environments and its interaction with biological molecules like cytokines and receptors are essential for its diverse effects on cells . Metabolomic profiling has revealed that long-term Dex therapy is associated with a distinctive metabolic profile, which correlates with its side effects, such as hyperglycemia and weight change .

Aplicaciones Científicas De Investigación

Management of High-Grade Glioma

Dexamethasone is recommended for symptom relief in adult patients with primary high-grade glioma exhibiting cerebral edema. Post-surgery, it aids in managing symptoms with a specific dosage protocol designed to minimize side effects while providing therapeutic benefits (Kostaras et al., 2014).

Neuroendocrine Research

Its bioavailability plays a crucial role in the Dexamethasone Suppression Test (DST), widely used in psychiatric and neuroendocrine research, offering insights into its metabolic pathways and interactions affecting its efficacy (Lowy & Meltzer, 1987).

Ophthalmology

The development of dexamethasone drug delivery systems, such as biodegradable intravitreal implants, underscores its significance in treating macular edema and noninfectious posterior uveitis, showcasing its potential for extended therapeutic action with a favorable safety profile (London, Chiang, & Haller, 2011).

Ecological Implications

Research on its ecological implications, especially post-COVID-19, highlights the need for balanced human and environmental health considerations. It emphasizes the need for understanding the environmental impact of pharmaceuticals, including dexamethasone, on aquatic ecosystems (Musee et al., 2021).

Reproductive System Concerns

Studies have raised concerns about dexamethasone’s impact on the reproductive system, particularly when used during pregnancy, indicating potential adverse effects that warrant careful consideration and further research (Chen et al., 2022).

Safety And Hazards

Direcciones Futuras

Dexamethasone is commonly administered to reduce postoperative nausea and vomiting (PONV) and pain after surgery . The dosage varies from 0.75 to 9 mg a day depending on the disease being treated . The encapsulation of a lipidic prodrug of dexamethasone into PLGA-PEG nanoparticles appears as a promising strategy to improve the pharmacological profile and reduce joint inflammation in a murine model of rheumatoid arthritis .

Propiedades

IUPAC Name |

[2-[(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H33FO6/c1-5-21(30)32-13-20(29)25(31)14(2)10-18-17-7-6-15-11-16(27)8-9-22(15,3)24(17,26)19(28)12-23(18,25)4/h8-9,11,14,17-19,28,31H,5-7,10,12-13H2,1-4H3/t14-,17+,18+,19+,22+,23+,24+,25+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALINSFFSOAHJII-OCUNRLNVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OCC(=O)C1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)OCC(=O)[C@]1([C@@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)F)O)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H33FO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20471576 | |

| Record name | Dexamethasone 21-Propionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20471576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

448.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dexamethasone 21-Propionate | |

CAS RN |

3793-10-0 | |

| Record name | Dexamethasone 21-Propionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20471576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.